molecular formula C18H21FN2O3 B2709408 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1797900-56-1

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2709408
CAS No.: 1797900-56-1
M. Wt: 332.375
InChI Key: UDDISTCXFARGDN-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea is an organic compound that features a urea moiety substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-fluoroaniline with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-(2-fluorophenyl)-2-methoxypropylamine.

    Substitution: Formation of 2-(2-methoxyphenyl)-2-methoxypropylurea derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Fluorophenyl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
  • 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-hydroxyphenyl)urea
  • 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-chlorophenyl)urea

Uniqueness

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can impart distinct physicochemical properties and biological activities. The combination of these substituents can enhance the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-18(24-3,13-8-4-5-9-14(13)19)12-20-17(22)21-15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDISTCXFARGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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